Tanurmotide
Description
Tanurmotide (CAS: 907596-28-5) is a bioactive peptide classified under the "-motide" suffix, a nomenclature convention for immunomodulatory agents established by the World Health Organization (WHO) . Its sequence corresponds to residues 101–111 of the human lymphocyte antigen 6K (HLA-6K): Arg-Tyr-Cys-Asn-Leu-Glu-Gly-Pro-Pro-Ile .
Properties
CAS No. |
907596-28-5 |
|---|---|
Molecular Formula |
C51H80N14O15S |
Molecular Weight |
1161.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C51H80N14O15S/c1-5-27(4)41(50(79)80)63-48(77)36-10-7-20-65(36)49(78)37-11-8-19-64(37)39(68)24-57-43(72)31(16-17-40(69)70)58-44(73)32(21-26(2)3)60-46(75)34(23-38(53)67)61-47(76)35(25-81)62-45(74)33(22-28-12-14-29(66)15-13-28)59-42(71)30(52)9-6-18-56-51(54)55/h12-15,26-27,30-37,41,66,81H,5-11,16-25,52H2,1-4H3,(H2,53,67)(H,57,72)(H,58,73)(H,59,71)(H,60,75)(H,61,76)(H,62,74)(H,63,77)(H,69,70)(H,79,80)(H4,54,55,56)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1 |
InChI Key |
KWZHLQQUBDJEKD-YBOXBSPRSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RYCNLEGPPI |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tanurmotide; Arg-tyr-cys-asn-leu-glu-gly-pro-pro-ile; Human lymphocyte antigen 6k-(101-111)-peptide.; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tanurmotide belongs to a broader family of bioactive peptides and immunomodulators. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Similarity: this compound shares the "-motide" suffix with tecemotide and latromotide, indicating a shared immunomodulatory classification. However, their sequences differ significantly:
- Tecemotide derives from the MUC1 tumor-associated antigen .
- Latromotide is a somatostatin analog with distinct receptor-binding properties . In contrast, Shepherdin (non-"-motide") is a survivin-derived peptide optimized with cell-penetrating sequences (e.g., penetratin) for intracellular targeting .
Mechanistic Differences :
- This compound : Likely modulates HLA-mediated immune responses, though mechanistic details are sparse .
- Shepherdin : Disrupts survivin-Hsp90 complexes, inducing apoptosis in cancer cells at 150 µM .
- Glypromate : Exhibits neuroprotection via NMDA receptor agonism, contrasting with this compound's immune-focused role .
Therapeutic Applications: this compound’s applications are undefined but inferred from its class (e.g., vaccine adjuvants or autoimmune therapies). Tecemotide is clinically validated for cancer immunotherapy, while latromotide targets neuroendocrine tumors .
Methodological Considerations for Comparison
Structural similarity analysis, such as Tanimoto coefficient calculations using 2D fingerprints, is critical for comparing compounds like this compound and its analogs . However, feature selection and fingerprint-related biases (e.g., overlapping substructures) can skew similarity rankings, necessitating careful interpretation . For example, this compound’s HLA-targeting sequence may show low Tanimoto similarity to Shepherdin’s survivin fragment despite both being peptides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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